3-Mercapto-3-methylbutyl formate

Description

Significance of 3-Mercapto-3-methylbutyl Formate (B1220265) in Contemporary Scientific Disciplines

The importance of 3-mercapto-3-methylbutyl formate extends across multiple scientific domains, most notably in flavor science and the study of animal semiochemicals.

Relevance in Food Chemistry and Flavor Science Research

In the realm of food chemistry, this compound is highly significant due to its potent, character-defining aroma. It is considered a key odorant responsible for the desirable flavor profile of several widely consumed products.

Table 2: Organoleptic Profile of this compound

| Attribute | Description |

|---|---|

| Odor Profile | Catty, roasty, sulfurous, fruity, herbal foodb.caimreblank.chulprospector.com |

| Flavor Profile | Black Currant, Cat, Roast nih.gov |

| Reported Uses | Flavoring for currant, blackcurrant, buchu, tropical, coffee, and savory applications thegoodscentscompany.comnacchemical.com |

Table 3: Documented Occurrence of this compound in Food

| Food Product | Type |

|---|---|

| Coffee | Arabica (Coffea arabica) and Robusta (Coffea canephora) foodb.ca |

| Sesame Seeds | Pan-roasted white sesame seeds chemicalbook.comchemicalbook.com |

Importance in Animal Chemical Communication Studies

Beyond its role in food, this compound is a subject of research in the field of chemical ecology, specifically concerning animal communication. Scientific investigations have identified this compound in the urine of the domestic cat (Felis catus). researchgate.net

Its presence is linked to the degradation of felinine (B1672332), a sulfur-containing amino acid that is excreted in large quantities in cat urine and is considered a putative pheromone precursor. researchgate.netwikipedia.org Felinine itself is synthesized from 3-methylbutanol-cysteinylglycine by the action of cauxin, a urinary peptidase. researchgate.net Over time, felinine breaks down to produce a variety of volatile compounds, including the potent odorant 3-mercapto-3-methylbutan-1-ol (MMB), which is largely responsible for the characteristic smell of cat urine. wikipedia.org Research analyzing the headspace gas of cat urine has identified this compound as one of the volatile derivatives of felinine. researchgate.net This positions the compound as part of the complex chemical signature used by cats for territorial marking and other forms of semiochemical communication. researchgate.netpherobase.com

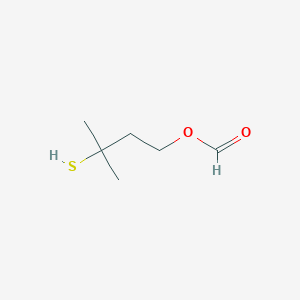

Structure

3D Structure

Properties

IUPAC Name |

(3-methyl-3-sulfanylbutyl) formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-6(2,9)3-4-8-5-7/h5,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAPYUYITKYXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCOC=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198790 | |

| Record name | 3-Mercapto-3-methylbutyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid | |

| Record name | 3-Mercapto-3-methylbutyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/490/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

181.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Mercapto-3-methylbutyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water at 1000 mg/L, white petrolatum 250 g/kg at 20oC, acetone and 95% ethanol at 20oC | |

| Record name | 3-Mercapto-3-methylbutyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/490/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.03 | |

| Record name | 3-Mercapto-3-methylbutyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/490/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

50746-10-6 | |

| Record name | 3-Mercapto-3-methylbutyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50746-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercapto-3-methylbutyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050746106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Mercapto-3-methylbutyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-3-sulfanylbutyl) formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-MERCAPTO-3-METHYLBUTYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52GQ058752 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Mercapto-3-methylbutyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Pathways for 3 Mercapto 3 Methylbutyl Formate

Established Synthetic Routes for 3-Mercapto-3-methylbutyl Formate (B1220265)

The primary and most well-documented synthetic route to 3-mercapto-3-methylbutyl formate involves a sequence of reactions that build the carbon skeleton and introduce the necessary functional groups.

Synthesis from Ethyl Acetate (B1210297) and Acetone Derivatives

This pathway systematically transforms simple starting materials into the more complex target ester.

The initial step involves the formation of ethyl 3-hydroxy-3-methylbutyrate. This is commonly achieved through a Reformatsky reaction, where an α-halo ester, such as ethyl bromoacetate, reacts with a ketone, in this case, acetone, in the presence of zinc metal. vedantu.comnrochemistry.comlibretexts.orgbyjus.com The zinc inserts into the carbon-halogen bond of the ester, creating an organozinc reagent that then adds to the carbonyl group of acetone. vedantu.comnrochemistry.comlibretexts.orgbyjus.com An alternative approach involves the activation of ethyl acetate at the α-position using a strong base like lithium bis(trimethylsilyl)amide, followed by coupling with acetone. wikipedia.org

Reaction Conditions for the Formation of Ethyl 3-hydroxy-3-methylbutyrate

| Reaction Type | Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Reformatsky Reaction | Ethyl bromoacetate, Acetone, Zinc | Diethyl ether or THF | Not specified | Good |

| Enolate Alkylation | Ethyl acetate, Lithium bis(trimethylsilyl)amide, Acetone | Not specified | Not specified | Not specified |

The subsequent phase of the synthesis focuses on converting the hydroxyl group to a thiol group. The first part of this is the bromination of the tertiary alcohol, ethyl 3-hydroxy-3-methylbutyrate, to yield ethyl 3-bromo-3-methylbutyrate. This transformation can be carried out using reagents like phosphorus tribromide (PBr₃). youtube.com

Following bromination, the crucial thiol group is introduced via a thiolation reaction. The bromo-intermediate is treated with thiourea (B124793) to form an isothiouronium salt. wikipedia.orgucalgary.canih.gov This salt is then subjected to hydrolysis, typically under basic conditions, to yield 3-mercapto-3-methylbutyric acid. wikipedia.orgresearchgate.net

Reaction Details for Bromination and Thiolation

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| Bromination | Ethyl 3-hydroxy-3-methylbutyrate | Phosphorus tribromide (PBr₃) | Ethyl 3-bromo-3-methylbutyrate |

With the thiol group in place, the final steps involve the modification of the carboxylic acid functionality. The carboxylic group of 3-mercapto-3-methylbutyric acid is reduced to a primary alcohol, 3-mercapto-3-methylbutanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. wikipedia.orgmasterorganicchemistry.comyoutube.comdavuniversity.org

The synthesis is completed by the formylation of 3-mercapto-3-methylbutanol. This esterification is achieved by reacting the alcohol with formic acid, often in the presence of a catalyst or under conditions that drive the removal of water, to produce the final product, this compound.

Final Steps in the Synthesis of this compound

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| Reduction | 3-Mercapto-3-methylbutyric acid | Lithium aluminum hydride (LiAlH₄) | 3-Mercapto-3-methylbutanol |

| Formylation | 3-Mercapto-3-methylbutanol | Formic acid | This compound |

Isotopically Labeled this compound Synthesis

The synthesis of isotopically labeled this compound is crucial for its use as an internal standard in quantitative analyses, such as stable isotope dilution assays (SIDA). imreblank.chacs.orgimreblank.ch

Deuterium (B1214612) Labeling for Quantification Studies

A common isotopically labeled variant is [²H₆]-3-mercapto-3-methylbutyl formate. The synthesis follows the same established route as the unlabeled compound, with the key difference being the use of deuterated acetone, [²H₆]-acetone, in the initial step. wikipedia.orgimreblank.ch This introduces six deuterium atoms into the molecule.

The synthesis of [²H₆]-3-mercapto-3-methylbutyl formate commences with the reaction between ethyl acetate and [²H₆]-acetone, activated by lithium bis(trimethylsilyl)amide, to form ethyl [²H₆]-3-hydroxy-3-methylbutyrate with a reported yield of 88%. imreblank.ch This is followed by bromination and then treatment with thiourea in ethanol (B145695) at 90°C for 17 hours. imreblank.ch The resulting intermediate is hydrolyzed with sodium hydroxide (B78521) to produce [²H₆]-3-mercapto-3-methylbutyric acid. imreblank.ch Subsequent reduction with lithium aluminum hydride yields [²H₆]-3-mercapto-3-methylbutanol, which is then formylated to give the final deuterated product. imreblank.ch This labeled compound is instrumental in accurately quantifying the concentration of the unlabeled analyte in complex matrices like roasted coffee, where it is a key odorant. imreblank.chacs.orgimreblank.chdaneshyari.comresearchgate.net

Key Reagents in Labeled and Unlabeled Synthesis

| Compound | Unlabeled Synthesis Starting Material | Labeled Synthesis Starting Material |

|---|---|---|

| Ketone | Acetone | [²H₆]-Acetone |

| Ester | Ethyl acetate | Ethyl acetate |

Formation in Plant Metabolisms

The presence of this compound and its precursors is not limited to the animal kingdom; they are also found in certain plants and are generated during food processing.

The thiol precursor to this compound, 3-mercapto-3-methylbutan-1-ol (MMB), was first identified in the plant kingdom in Vitis vinifera L. cv. Sauvignon Blanc grapes. wikipedia.org This grape variety is renowned for wines with distinctive aromas, which are often described with terms like "grassy," "green pepper-like," and "smoky." journals.ac.za These characteristic notes are largely attributed to a class of volatile compounds, including pyrazines and various thiols. journals.ac.zaresearchgate.net While research has heavily focused on other thiols like 3-mercaptohexan-1-ol (3MH) and methoxypyrazines, the presence of MMB indicates that the biochemical pathways for producing such sulfur-containing aroma compounds exist within the grape berries. wikipedia.orgresearchgate.netnih.gov

The formation of this compound in beverages like wine and beer is linked to the chemical transformations that occur during and after fermentation. In wine, the synthesis of its precursor alcohol, MMB, is initiated during the fermentation process. wikipedia.org The pathway involves several steps, including the enzymatic breakdown of non-volatile cysteine- or glutathione-bound precursors present in the grape must by yeast β-lyase enzymes. wikipedia.orgnih.gov

In roasted coffee, a proposed mechanism suggests that 3-mercapto-3-methylbutanol, formed from 3-methyl-2-buten-1-ol, reacts with formic acid during the high temperatures of the roasting process to yield this compound. acs.org A similar esterification process can occur in fermented beverages like beer during aging. The presence of alcohols (like MMB) and acids (like formic acid), both byproducts of yeast metabolism and subsequent chemical changes, can lead to the formation of formate esters. researchgate.net The presence of oxygen can play a key role in accelerating these aging-related reactions. researchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-mercapto-3-methylbutanol (MMB) |

| [2H6]-3-mercapto-3-methylbutyl formate |

| Ethyl acetate |

| Acetone |

| Ethyl 3-hydroxy-3-methylbutyrate |

| Ethyl 3-bromo-3-methylbutyrate |

| Thiourea |

| 3-mercapto-3-methylbutyric acid |

| Lithium aluminium hydride |

| Felinine (B1672332) |

| Glycine |

| Glutathione (B108866) |

| Isopentenyl pyrophosphate |

| 3-methylbutanolglutathione (3-MBG) |

| 3-methylbutanol-cysteinylglycine (MBCG) |

| Cysteine |

| Testosterone (B1683101) |

| 3-mercaptohexan-1-ol (3MH) |

| Methoxypyrazines |

| 3-methyl-2-buten-1-ol |

Formation in Plant Metabolisms

Production by Bacterial Extracts

The biosynthesis of the sulfur-containing flavor compound, this compound, through microbial pathways is an area of significant interest, particularly focusing on the enzymatic activities of specific bacterial and yeast strains. The primary route for the formation of this ester is believed to be a two-step process: the initial liberation of the precursor alcohol, 3-mercapto-3-methylbutan-1-ol (MMB), from non-volatile precursors, followed by an esterification step.

The synthesis of MMB has been observed through the action of bacterial extracts on cysteinylated or glutathionylated aroma precursors present in natural sources like passion fruit juice. wikipedia.org This process involves a crucial β-lyase cleavage during alcoholic fermentation to release the volatile thiol, MMB. wikipedia.org

A key microorganism identified in this process is the yeast Metschnikowia pulcherrima. wikipedia.org Strains of this species are known to possess extracellular α-arabinofuranosidase activity, which influences the release of desirable varietal aromas, including MMB, during fermentation. wikipedia.org While direct evidence for the subsequent formylation of MMB to this compound by bacterial extracts is not extensively detailed in current literature, the ester-producing capabilities of various microbial strains, including M. pulcherrima, are well-documented. mdpi.commdpi.com It is hypothesized that esterifying enzymes present in these microbial systems could catalyze the reaction between MMB and a formate source.

Studies on mixed fermentations involving M. pulcherrima and Saccharomyces cerevisiae have shown an increased production of various volatile esters, which enhances the sensory profile of the final product. mdpi.commdpi.com This suggests the presence of enzymatic machinery capable of ester synthesis, which could potentially include the formylation of thiol alcohols like MMB.

The following table summarizes the key microbial species and their role in the potential production pathway of this compound.

| Microbial Species | Role in Synthesis Pathway | Key Enzymatic Activity | Precursor Compound |

| Metschnikowia pulcherrima | Releases MMB from precursors; potential for esterification. wikipedia.orgmdpi.com | β-lyase, α-arabinofuranosidase, Esterases (hypothesized). wikipedia.orgmdpi.com | Cysteinylated/Glutathionylated MMB precursors. wikipedia.org |

| Saccharomyces cerevisiae | Co-fermenter with M. pulcherrima, contributes to overall volatile ester profile. mdpi.commdpi.com | Esterases. mdpi.commdpi.com | Various alcohols and acyl-CoAs. |

Further research is necessary to isolate and characterize the specific enzymes from bacterial or yeast extracts that are responsible for the direct formylation of 3-mercapto-3-methylbutan-1-ol. Understanding the substrate specificity and reaction kinetics of these enzymes would be crucial for developing optimized biotechnological production methods for this compound.

Analytical Techniques for the Detection and Quantification of 3 Mercapto 3 Methylbutyl Formate

Chromatographic Methods in 3-Mercapto-3-methylbutyl Formate (B1220265) Analysis

Chromatography is a fundamental analytical technique for separating and analyzing complex mixtures. researchgate.net For volatile and semi-volatile compounds like 3-Mercapto-3-methylbutyl formate, gas and liquid chromatography methods are indispensable.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. researchgate.netsigmaaldrich.com When coupled with mass spectrometry (MS), it provides a robust method for both identifying and quantifying individual components within a sample. researchgate.net GC-MS is widely used for the analysis of esters, fatty acids, alcohols, aldehydes, and terpenes. researchgate.net For this compound, GC is a suitable analytical technique. sigmaaldrich.comsigmaaldrich.com

GC-MS is a cornerstone for the identification of volatile organic compounds (VOCs) in complex samples. chromatographyonline.commdpi.com The process involves vaporizing the sample and moving it through a chromatographic column with an inert gas, where compounds are separated based on their chemical properties. researchgate.net The separated compounds then enter the mass spectrometer, which provides a mass spectrum that acts as a molecular "fingerprint," allowing for structural elucidation and identification. nist.gov

The identity of this compound in a sample can be confirmed by comparing its GC retention time and mass spectrum with that of a pure analytical standard. nih.gov The NIST (National Institute of Standards and Technology) Chemistry WebBook provides reference mass spectrum data and gas chromatography retention indices for this compound on various GC columns, which is essential for its identification. nist.govnist.govnist.gov For instance, the retention index of this compound varies depending on the polarity of the GC column's stationary phase. nist.govnist.gov

Table 1: Gas Chromatography (GC) Parameters for the Analysis of this compound on Different Column Types.

| Parameter | Non-Polar Column (DB-5) | Polar Column (DB-Wax) | Polar Column (DB-FFAP) |

| Column Length (m) | 30 | 60 | 30 |

| Column Diameter (mm) | 0.32 | 0.32 | 0.32 |

| Phase Thickness (µm) | 0.25 | 0.25 | 0.25 |

| Carrier Gas | He | He | He |

| Initial Temperature (°C) | 40 | 40 | 40 |

| Final Temperature (°C) | 230 | 230 | 230 |

| Heating Rate (K/min) | 6 | 6 | 6 |

| Retention Index (I) | 1020 | 1497 | 1507 |

| Data Source | Sanz, Czerny, et al., 2002 nist.gov | Akiyama, Murakami, et al., 2003 nist.gov | Sanz, Czerny, et al., 2002 nist.gov |

Quantifying trace-level aroma compounds in complex matrices like food and beverages presents significant analytical challenges due to matrix effects, where other components in the sample can interfere with the analysis, causing signal suppression or enhancement. researchgate.netnih.gov GC-MS is a highly effective tool for such quantitative analyses. researchgate.net

A stable isotope dilution assay (SIDA) is a highly accurate method for quantifying analytes in complex matrices. This technique involves adding a known amount of a stable isotope-labeled version of the target compound (e.g., [²H₆]-3-mercapto-3-methylbutyl formate) to the sample as an internal standard. imreblank.ch Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it experiences the same losses during sample preparation and analysis, allowing for precise correction and accurate quantification. imreblank.ch This method has been successfully applied to quantify this compound in roasted coffee, where it is present in very low amounts. imreblank.ch The concentration of this compound, along with the related 3-mercapto-3-methylbutyl acetate (B1210297), has been shown to increase with the degree of coffee bean roasting. nih.gov

This compound is recognized as a character-impact flavor compound in roasted coffee, possessing a "catty, roasty" aroma with a very low odor threshold. imreblank.ch Techniques that fall under the GC-O umbrella, such as Aroma Extract Dilution Analysis (AEDA), have been used to compare the potent odorants in different coffee preparations, helping to characterize the sensory contribution of compounds like this compound. nist.govnist.gov

While GC-MS is the predominant technique for volatile analysis, Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) offers a powerful alternative, particularly for compounds that may require derivatization for GC analysis or for broader analytical coverage. nih.gov HPLC has been noted as a suitable technique for analyzing this compound. sigmaaldrich.comsigmaaldrich.com LC-HRMS provides high sensitivity and selectivity, which can be advantageous for detecting and quantifying novel or low-abundance compounds. nih.gov The high mass accuracy of HRMS aids in the confident identification of compounds by providing elemental formula confirmation.

Derivatization is a chemical modification process used to enhance the analytical properties of a compound for chromatographic analysis. researchgate.net For sulfur-containing compounds (thiols) like this compound, derivatization can be crucial. In the context of LC-MS, derivatization can be employed to improve a compound's ionization efficiency in the mass spectrometer's ion source or to enhance its retention on a reversed-phase LC column.

While many thiols are analyzed by GC, this often requires derivatization to improve their volatility and chromatographic peak shape. nih.gov For LC-MS analysis, derivatization strategies can be adapted. Reagents that react with the thiol group can introduce a functionality that is more readily ionized (e.g., by adding a permanently charged group or a group with high proton affinity) or one that improves chromatographic behavior. Fast derivatization reactions are desirable to simplify sample preparation and increase throughput. researchgate.net For example, quinone-based reagents have been used for the derivatization of amines prior to HPLC analysis to improve detection sensitivity, a principle that can be extended to other functional groups like thiols. researchgate.net

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Application in Unstable Sample Analysis

The analysis of unstable samples containing this compound requires careful consideration of the entire analytical workflow, from sample preparation to detection. Given the compound's susceptibility to degradation, methods that minimize sample handling and analysis time are preferred. Techniques such as solid-phase microextraction (SPME) coupled with GC-MS have been successfully employed for the analysis of volatile compounds in complex matrices like roasted coffee beans. This approach allows for the direct extraction and concentration of analytes from the sample headspace, reducing the potential for analyte loss or degradation.

High-Performance Thin-Layer Chromatography (HPTLC)

While gas chromatography is the predominant technique for volatile analysis, high-performance thin-layer chromatography (HPTLC) offers a complementary approach. HPTLC is a planar chromatographic technique where the separation occurs on a high-performance layer of sorbent. While less common for highly volatile sulfur compounds, HPTLC can be a valuable tool for screening and qualitative analysis, particularly when coupled with appropriate visualization reagents.

Spectroscopic Characterization of this compound

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H-NMR and ¹³C-NMR spectra are crucial for its structural confirmation. A study on the synthesis of its deuterated isotopologue, [²H₆]-3-mercapto-3-methylbutyl formate, provided detailed NMR data for both the labeled and unlabeled compound. imreblank.ch The chemical shifts and coupling constants observed in the NMR spectra allow for the precise assignment of each proton and carbon atom in the molecule, confirming its unique structure. imreblank.ch

Table 1: Spectroscopic Data for this compound

| Technique | Parameter | Value |

| ¹H-NMR | Chemical Shift (ppm) | Data not fully available in search results. |

| ¹³C-NMR | Chemical Shift (ppm) | Data not fully available in search results. |

| Mass Spectrometry | Molecular Weight | 148.22 g/mol sigmaaldrich.comnist.gov |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of volatile compounds. When coupled with gas chromatography (GC-MS), it provides a two-dimensional analysis, enhancing the separation and identification capabilities. The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern that can be used as a fingerprint for its identification. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides mass spectral data for this compound. nist.govnist.govnist.gov

Stable Isotope Dilution Assay (SIDA) for Accurate Quantification

For precise and accurate quantification of this compound, especially in complex food matrices where matrix effects can interfere with the analysis, stable isotope dilution assay (SIDA) is the gold standard. imreblank.chhpst.cz SIDA involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, a deuterated or ¹³C-labeled this compound) to the sample as an internal standard. imreblank.chnih.gov

Because the labeled internal standard has nearly identical chemical and physical properties to the native analyte, it co-elutes during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. imreblank.ch By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, any losses during sample preparation or variations in instrument response can be corrected for, leading to highly accurate quantification. imreblank.chnih.gov The synthesis of [²H₆]-3-mercapto-3-methylbutyl formate has been reported specifically for its use as an internal standard in SIDA for the quantification of the unlabeled compound in roasted coffee. imreblank.ch

Chemical Reactivity and Stability of 3 Mercapto 3 Methylbutyl Formate

Degradation Pathways and Mechanisms

The degradation of 3-Mercapto-3-methylbutyl formate (B1220265) involves several key pathways, including hydrolysis influenced by thermal and pH conditions, enzymatic action, and oxidative reactions.

The stability of 3-Mercapto-3-methylbutyl formate is significantly affected by temperature and the pH of the surrounding medium. Studies conducted on its presence in coffee drinks have demonstrated that its concentration drastically decreases during heat processing. nih.gov This instability is largely attributed to the formate ester structure. acs.org

The degradation is highly dependent on pH. In aqueous model solutions, this compound shows maximum thermal stability at a pH of 4.0. nih.govacs.org As the pH deviates from this optimum, its stability decreases. For instance, in a coffee drink adjusted to pH 5.0, the residual amount of the compound after heating was higher than in a coffee drink with a pH of 6.5. nih.govacs.org This indicates that the acidic environment of coffee (typically pH 4.7-5.3 after processing) is crucial for its retention. acs.org The inherent instability of the formate ester group is the primary reason for this pH-dependent thermal degradation. nih.govacs.org

| pH Value | Residual Ratio (%) |

|---|---|

| 3.0 | ~60% |

| 4.0 | ~85% (Maximum Stability) |

| 5.0 | ~55% |

| 6.0 | ~20% |

| 7.0 | <10% |

While specific studies on the enzymatic degradation of this compound are limited, research on its parent alcohol, 3-mercapto-3-methylbutan-1-ol (MMB), provides insights into potential biological pathways. The degradation of MMB in human saliva is understood to be induced by enzymatic activity and is notably faster compared to other volatile thiols. It is plausible that this compound could first undergo hydrolysis to MMB, which is then subject to rapid enzymatic breakdown.

As a thiol, this compound is susceptible to oxidation. The sulfhydryl group (-SH) can be oxidized to form disulfide bonds (R-S-S-R'), a common reaction for thiols. This process can lead to a loss of the compound's characteristic aroma. While direct studies detailing the specific mechanisms and products of its oxidation are not extensively documented in the reviewed literature, safety data sheets for the compound note its incompatibility with oxidizers, which supports its potential to undergo oxidative degradation. chemos.de The formation of disulfides is a critical reaction in many biological and food systems, often catalyzed by metal ions or enzymes, and leads to the dimerization of the thiol or its reaction with other thiol-containing molecules. nih.govnih.gov

Reactions with Other Chemical Species

In complex matrices like food, this compound can react with various components, which alters its concentration and sensory perception.

A significant interaction occurs between this compound and melanoidins, the high molecular weight, brown-colored compounds formed during the Maillard reaction. nih.govacs.orgacs.orgresearchgate.net This interaction is particularly relevant in thermally processed foods like coffee, where it contributes to the phenomenon of aroma staling. nih.govacs.org

Research has shown a drastic decrease in the concentration of several odor-active thiols, including this compound, when they are mixed with melanoidins isolated from coffee brew. nih.govuoregon.edu This reduction is due to the rapid covalent binding of the thiol to the melanoidin structures. nih.govacs.org The proposed mechanism involves Maillard-derived pyrazinium intermediates within the melanoidin structure, which act as binding sites for the thiols. nih.govacs.org This binding effectively removes the volatile thiol from the food's headspace, leading to a significant decrease in the characteristic roasty and sulfury aroma notes. nih.govuoregon.edu

| Condition | Relative Headspace Concentration |

|---|---|

| Aqueous Model Solution (Control) | 100% |

| Aqueous Model Solution + Melanoidins | Significantly Reduced |

Biological and Ecological Roles of 3 Mercapto 3 Methylbutyl Formate

Role as a Semio-Chemical in Interspecies Communication

Semiochemicals are chemical signals that carry messages between organisms, altering the physiology or behavior of the recipient. 3-Mercapto-3-methylbutyl formate (B1220265) functions as such a signal, involved in both communication within a species (intraspecific) and between different species (interspecific), particularly in predator-prey dynamics.

3-Mercapto-3-methylbutyl formate is a notable volatile component identified in the urine of several felid species. mdpi.comnih.gov It is one of several sulfur-containing compounds, including 3-mercapto-3-methyl-1-butanol (B1210777) (MMB), that are derived from the amino acid felinine (B1672332) and contribute to the characteristic "catty" odor of feline urine. nih.govcapewools.co.zaresearchgate.net Its presence has been confirmed in the domestic cat (Felis catus), the bobcat (Felis rufus), the leopard (Panthera pardus), the caracal (Caracal caracal), and the fishing cat (Prionailurus viverrinus). mdpi.comnih.govcapewools.co.zabiorxiv.org

The formation of this compound is directly linked to the metabolism of felinine, a unique sulfur-containing amino acid excreted in cat urine. nih.govresearchgate.net Felinine itself is produced in a multi-step enzymatic process. The pathway begins with 3-methylbutanol glutathione (B108866) (MBG), which is converted by the enzyme γ-glutamyltransferase (γ-GTP) into 3-methylbutanol-cysteinylglycine (MBCG). nih.gov Subsequently, the enzyme cauxin, a carboxylesterase abundant in cat urine, hydrolyzes MBCG to produce felinine and glycine. nih.govresearchgate.netnihon-u.ac.jp Once excreted in the urine, felinine gradually degrades, breaking down into several volatile derivatives, including this compound. nih.govresearchgate.netresearchgate.net This entire metabolic pathway is dependent on androgens like testosterone (B1683101). wikipedia.org Consequently, factors affecting this pathway, such as kidney disease which can impair enzyme activity, lead to reduced felinine levels and a corresponding decrease or absence of its volatile derivatives in the urine. nih.gov In cats with renal diseases, this compound was not detected. nih.gov

The concentration of this compound and other felinine derivatives in urine exhibits significant variation based on sex and species. Its production is closely tied to testosterone levels, resulting in markedly higher concentrations in the urine of mature, intact male cats compared to females or castrated males. mdpi.comnih.govwikipedia.org In some analyses of castrated male cat urine, the compound was not detectable at all. researchgate.net This sex-specific difference has been observed across different felid species. For example, a study on fishing cats detected this compound exclusively in the urine of males. biorxiv.org

Detection of this compound in Felids

| Felid Species | Common Name | Sex-Specific Presence | Reference |

|---|---|---|---|

| Felis catus | Domestic Cat | Primarily in intact males | mdpi.comnih.gov |

| Felis rufus | Bobcat | Detected in urine | |

| Panthera pardus | Leopard | Detected in urine | mdpi.com |

| Prionailurus viverrinus | Fishing Cat | Detected only in male urine samples | biorxiv.org |

| Caracal caracal | Caracal | Identified as a urinary component | capewools.co.za |

The specific and potent odor of felinine derivatives like this compound suggests a crucial role in feline chemical communication. These compounds are believed to function as pheromones or semiochemicals used for territorial marking. nih.govdoc.govt.nzstevanjarnold.com The act of urine spraying by cats is a well-known marking behavior, and the chemical signature of the urine conveys information about the individual's identity, sex, and reproductive status to other cats. mdpi.comnih.gov By depositing these long-lasting odor cues in their environment, felids can establish territorial boundaries, recognize other individuals, and signal their readiness to mate. nih.govdoc.govt.nz

Beyond intraspecies communication, this compound acts as a kairomone—a chemical signal released by a predator that is detectable by its prey. nih.gov Found in cat urine, this compound alerts potential prey animals, such as rodents, to the presence of a predator. nih.gov

Research into the olfactory sensitivity of CD-1 mice to various predator odorants found that they were significantly less sensitive to this compound compared to five other predator-derived compounds. nih.gov Conversely, human subjects in the same study were found to be extremely sensitive to it, with detection thresholds in the parts-per-trillion range. While the direct aversive effects of the isolated formate compound on prey have not been extensively detailed, its precursor, felinine, has been shown to cause significant physiological changes in mice, including suppressed reproduction. nih.govnih.govfrontiersin.org This indicates that the chemical family to which this compound belongs plays a clear role in the complex chemical signaling landscape of predator-prey interactions.

Presence and Variation in Felid Urine

Enzymatic and Metabolic Interactions

The primary metabolic context for this compound is its origin as a breakdown product of the amino acid felinine. researchgate.netresearchgate.net The biosynthesis of felinine is a multi-enzyme process, with the final step being the hydrolysis of 3-methylbutanol-cysteinylglycine (MBCG) by the carboxylesterase enzyme, cauxin. researchgate.netnihon-u.ac.jp

While its formation in urine is a result of the degradation of a precursor, the compound itself is a formate ester. Its chemical structure, particularly the formate ester group, influences its stability in relation to heat and pH. acs.org In laboratory settings, this compound can be synthesized from its corresponding alcohol (3-mercapto-3-methylbutanol) through a reaction with formic acid. google.com As an ester, it can be subject to enzymatic hydrolysis, which would break it down into 3-mercapto-3-methylbutanol and formic acid. google.com

Influence of Salivary Enzymes on Degradation

The oral cavity is the initial site of interaction for many ingested substances, where salivary enzymes can initiate metabolic processes. In the case of this compound, its chemical structure as a carboxylic acid ester makes it a substrate for enzymatic hydrolysis by salivary esterases. nih.govfoodb.ca Human saliva is known to possess esterase activity, capable of breaking down various ester compounds, which often contribute to the aroma profiles of food and beverages. nih.gov This enzymatic action involves the cleavage of the ester bond, which in this compound would result in the formation of 3-mercapto-3-methylbutan-1-ol (MMB) and formic acid.

While direct studies on the salivary degradation of this compound are not extensively documented, research on structurally similar compounds provides significant insights. For instance, studies on 3-mercapto-3-methylbutan-1-ol (MMB), a compound also found in coffee and possessing a "catty" aroma, have shown that it is rapidly degraded by salivary enzymes. wikipedia.org This degradation is believed to be induced by enzymatic activity and occurs at a much faster rate than for other volatile thiols. wikipedia.org Given that this compound is a precursor that can release MMB upon hydrolysis, it is highly probable that it undergoes a similar enzymatic degradation process in the oral cavity.

Table 1: Salivary Enzyme Influence on this compound Degradation

| Compound | Enzyme Class Implicated | Degradation Products | Supporting Evidence |

|---|---|---|---|

| This compound | Salivary Esterases | 3-mercapto-3-methylbutan-1-ol (MMB), Formic Acid | Inferred from general salivary esterase activity on carboxylic esters. nih.gov |

| 3-mercapto-3-methylbutan-1-ol (MMB) | Salivary Enzymes (unspecified) | Not specified | Demonstrated rapid degradation in human saliva. wikipedia.org |

Metabolic Pathways in Renal Disease Contexts

In the context of renal disease, the metabolic pathways of various compounds can be significantly altered due to impaired kidney function. While specific studies on the metabolism of this compound in renal disease are not available, general principles of mercaptan and formate metabolism in this condition can be considered.

Mercaptans, as a class of compounds, can exert effects on renal function. Exposure to certain mercaptans has been associated with renal tubular dysfunction, which can impair the excretion of toxins and lead to electrolyte imbalances. nih.gov The metabolism of mercaptans primarily occurs through enzymatic processes, and their metabolites are typically eliminated via urine. nih.gov In individuals with renal disease, the clearance of these metabolites would likely be reduced, leading to their accumulation in the body.

The metabolism of this compound would first involve the hydrolysis of the ester bond, yielding 3-mercapto-3-methylbutan-1-ol and formic acid. In a state of renal health, these would be further metabolized and excreted. However, in renal disease, the metabolic fate of these products could be altered. For instance, studies in patients with chronic kidney disease (CKD) have shown elevated levels of formate. iflb.de This suggests that the clearance of formate is impaired in CKD.

Furthermore, the accumulation of uremic toxins in renal disease can impact various metabolic enzymes throughout the body, not just in the kidneys. researchgate.net This could potentially affect the enzymatic processes involved in the metabolism of the mercaptan portion of the molecule. The accumulation of metabolites derived from compounds like this compound could contribute to the complex metabolic dysregulation observed in renal disease.

Table 2: Potential Metabolic Fate of this compound in Renal Disease

| Initial Compound | Initial Metabolic Step | Resulting Metabolites | Potential Impact of Renal Disease |

|---|---|---|---|

| This compound | Hydrolysis | 3-mercapto-3-methylbutan-1-ol, Formic Acid | Altered activity of metabolizing enzymes due to uremic toxins. researchgate.net |

| 3-mercapto-3-methylbutan-1-ol | Further Metabolism (e.g., oxidation, conjugation) | Various mercaptan metabolites | Reduced renal clearance leading to accumulation; potential for renal tubular effects. nih.gov |

| Formic Acid | Excretion/Metabolism | - | Reduced renal clearance leading to elevated plasma formate levels. iflb.de |

Advanced Research Perspectives and Future Directions

Computational Chemistry and Theoretical Studies on 3-Mercapto-3-methylbutyl Formate (B1220265)

Computational chemistry and theoretical studies offer powerful in silico tools to investigate the structure-activity relationships of flavor compounds like 3-Mercapto-3-methylbutyl formate. nih.govnih.gov These methods allow researchers to predict and understand molecular properties without the need for extensive laboratory experiments. researchgate.net

Molecular Modeling and Simulation: Molecular dynamics and docking simulations are increasingly used to explore the interactions between flavor molecules and biological receptors, such as olfactory receptors. nih.gov For this compound, these simulations can help elucidate the specific conformational relationships that determine its characteristic "catty" and "roasty" aroma profile. researchgate.netimreblank.ch By modeling how the molecule fits into the binding pockets of olfactory receptors, scientists can better understand the basis of its low odor threshold.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are computational tools that correlate the chemical structure of a compound with its biological activity. nih.gov In the context of this compound, QSAR studies can be employed to predict the sensory attributes and potential toxicological profiles of related thiol esters. nih.govresearchgate.net This predictive capability is valuable for screening new flavor compounds and prioritizing them for further study. nih.gov

Physicochemical Property Prediction: Computational tools can also calculate key physicochemical properties that influence the compound's behavior. For this compound, some of these predicted properties are detailed in the table below. ambeed.com

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Heavy Atom Count | 9 |

| Fraction Csp3 | 0.83 |

| Rotatable Bond Count | 4 |

| H-Bond Acceptors | 2 |

| Molar Refractivity | 40.6 |

Development of Novel Analytical Methodologies for Trace Analysis

The potent nature and low concentration of this compound in complex matrices like coffee necessitate highly sensitive and specific analytical methods for its detection and quantification. imreblank.chimreblank.ch

Stable Isotope Dilution Assays (IDA): IDA is considered a gold standard for the accurate quantification of volatile flavor compounds. imreblank.chimreblank.ch This technique involves synthesizing an isotopically labeled version of the target analyte, such as [²H₆]-3-Mercapto-3-methylbutyl formate, to serve as an internal standard. imreblank.ch Because the labeled standard has nearly identical chemical and physical properties to the unlabeled compound, it can accurately account for any loss of analyte during sample preparation and analysis, minimizing measurement errors. imreblank.chimreblank.ch

Advanced Gas Chromatography Techniques:

Gas Chromatography-Olfactometry (GC-O): This technique combines the separation power of gas chromatography with human sensory perception. acs.org As compounds elute from the GC column, they are split between a chemical detector and a sniffing port, allowing analysts to identify which specific molecules are responsible for the aroma. nih.gov Variants like Aroma Extract Dilution Analysis (AEDA) have been crucial in confirming the sensory impact of this compound in coffee. researchgate.net

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): GCxGC provides significantly enhanced separation capacity compared to traditional one-dimensional GC. acs.org This is particularly useful for resolving trace compounds in highly complex samples, and it helps to avoid the formation of artifacts that can occur during sample enrichment steps. acs.org

Real-Time Mass Spectrometry: Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is an innovative technique that allows for the real-time, high-sensitivity measurement of volatile organic compounds directly from the air or breath (nosespace). ionicon.com High-resolution PTR-Time of Flight (PTR-TOF) instruments have been used to quantify the release of this compound in the breath after drinking coffee, providing dynamic insights into flavor perception. ionicon.com

Further Elucidation of Biosynthetic and Degradation Pathways

Understanding how this compound is formed and broken down is crucial for controlling its concentration in food products and understanding its role in biological systems.

Biosynthetic Pathways:

In Coffee: The formation in coffee is believed to occur during the roasting process. The proposed pathway involves the initial formation of the precursor alcohol, 3-mercapto-3-methylbutanol, from 3-methyl-2-buten-1-ol. This alcohol then undergoes esterification, reacting with formic acid, which is also present in coffee beans, to yield this compound. acs.org

In Felines: In domestic cats, the compound is a known derivative of the amino acid felinine (B1672332). nih.gov The enzyme cauxin, a carboxylesterase found in cat urine, hydrolyzes the precursor 3-methylbutanol-cysteinylglycine to produce felinine. nih.govwikipedia.org Felinine subsequently degrades to form volatile thiols, including 3-mercapto-3-methylbutanol, which is then available to form the formate ester. nih.govwikipedia.org

Degradation Pathways: The stability of this compound is a significant factor in its impact. Research shows that it is a relatively unstable compound. imreblank.ch

Influence of pH and Temperature: Studies on its thermal stability in aqueous solutions revealed a strong dependence on pH. The compound shows maximum stability around pH 4.0 but degrades significantly during heat processing, particularly at higher pH levels. researchgate.net This instability is attributed to the formate ester structure itself, as the corresponding acetate (B1210297) ester is much more stable under similar conditions. researchgate.net

Influence of Moisture: In roasted coffee, the degradation of this compound is accelerated by increased moisture content. ethz.ch This suggests that storage conditions play a critical role in preserving the aroma profile of coffee. ethz.ch

Exploration of Additional Biological Activities and Ecological Significance

Beyond its role as a flavor compound, this compound has recognized biological and ecological functions, primarily related to chemical communication.

Sensory and Pheromonal Activity:

In Humans: This compound is a potent odorant, contributing a "roasty" and "catty" character to coffee aroma. mdpi.comacs.org Recent studies have also identified it as a potential molecular trigger for parosmia, a condition involving a distorted sense of smell, which can occur after viral illnesses. nih.gov

In Felines: In domestic cats (Felis catus) and fishing cats (Prionailurus viverrinus), this compound is a component of urine and is believed to function as a semiochemical for territorial marking. wikipedia.orgnih.govbiorxiv.org

Ecological Role in Predator-Prey Dynamics: As a component of predator scent marks, the compound plays a role in wider ecological interactions. wikipedia.org The olfactory sensitivity of various animal species to this predator odorant has been investigated. Studies have tested the detection thresholds in CD-1 mice and spider monkeys, confirming its relevance in inter-species communication and predator avoidance behaviors. nih.gov The high retention of the related compound 3-mercapto-3-methylbutanol (3MMB) in water suggests that urination in aquatic environments could be an efficient scent-marking strategy for semi-aquatic species like the fishing cat. biorxiv.org

Table 2: Investigated Ecological Roles of this compound

| Organism | Context | Significance |

|---|---|---|

| Domestic Cat (Felis catus) | Urine Scent Marking | Territorial Communication wikipedia.orgnih.gov |

| Fishing Cat (Prionailurus viverrinus) | Urine Scent Marking | Chemical Communication in Semi-Aquatic Habitat biorxiv.org |

| CD-1 Mouse | Predator Odor Detection | Prey Response to Predator Cues nih.gov |

Synthetic Biology Approaches for Controlled Production

The production of high-impact flavor compounds like this compound through sustainable and controlled methods is a key goal for the flavor industry. Synthetic biology offers a promising avenue to achieve this. hilarispublisher.com

Biocatalysis and Fermentation: Instead of relying on complex chemical synthesis, researchers are exploring the use of microorganisms or isolated enzymes to produce flavor compounds. hilarispublisher.comgoogle.com A patented process describes the potential for generating natural flavoring thiols and their derivatives through bioconversion. google.com This approach could involve engineering microbes (like yeast or bacteria) to express the necessary enzymatic pathways to convert simple precursors into more complex molecules like 3-mercapto-3-methylbutanol. This precursor could then be converted to this compound either in vivo or through a subsequent enzymatic or chemical step. google.com This method offers the potential for a more sustainable and "natural" production route compared to traditional chemical synthesis.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| [²H₆]-3-Mercapto-3-methylbutyl formate |

| 3-mercapto-3-methylbutanol |

| 3-methyl-2-buten-1-ol |

| Formic acid |

| Felinine |

| 3-methylbutanol-cysteinylglycine |

| 3-Mercapto-3-methylbutyl acetate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.